Methyltetrazine-PEG5-Alkyne
Overview
Description
Methyltetrazine-PEG5-Alkyne is a versatile bioconjugation reagent that features a methyltetrazine moiety and an alkyne functional group, interconnected by a polyethylene glycol (PEG5) linker. This compound is widely used in pharmaceutical research and development, particularly for site-specific labeling of biomolecules, creation of antibody-drug conjugates, and development of targeted drug delivery systems .
Mechanism of Action
Target of Action
Methyltetrazine-PEG5-Alkyne is a bifunctional compound that features a methyltetrazine moiety and an alkyne functional group . The primary targets of this compound are biomolecules that contain strained alkenes and alkynes . These biomolecules play a crucial role in various biological processes, including cell signaling, metabolism, and gene expression.
Mode of Action
The compound interacts with its targets through inverse-electron demand Diels-Alder (IEDDA) reactions . This bioorthogonal click chemistry allows for rapid and selective conjugation to strained alkenes and alkynes . The result is a precise linkage between the compound and the target biomolecule .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific biomolecules it targets. It’s commonly used in the synthesis of proteolysis targeting chimeras (protacs) . PROTACs are molecules that can degrade specific proteins within cells . They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the protein’s ubiquitination and subsequent degradation .
Pharmacokinetics
The presence of a polyethylene glycol (peg5) linker in the compound suggests it may have improved solubility and bioavailability . PEGylation is a well-known strategy for enhancing the pharmacokinetic properties of therapeutic agents .
Result of Action
The conjugation of this compound to target biomolecules can result in the modulation of their function . When used in the synthesis of PROTACs, the result is the degradation of specific target proteins . This can have various downstream effects, depending on the role of the degraded protein in cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of its conjugation reactions may depend on factors like pH and temperature . Moreover, the compound should be stored at -20°C to maintain its stability and avoid photodegradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-PEG5-Alkyne is synthesized through a series of chemical reactions that involve the coupling of methyltetrazine with a PEG5 linker, followed by the introduction of an alkyne group. The reaction conditions typically involve the use of organic solvents such as dichloromethane and polar organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reactions are often carried out under inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The compound is typically purified using chromatographic techniques and stored under nitrogen at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-PEG5-Alkyne undergoes various chemical reactions, including:
Inverse-electron demand Diels-Alder (IEDDA) reactions: This reaction involves the methyltetrazine moiety reacting with strained alkenes and alkynes to form stable dihydropyridazine linkages.
Click Chemistry: The alkyne group can react with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to yield stable triazole linkages.
Common Reagents and Conditions
Reagents: Strained alkenes, alkynes, azides, copper catalysts.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, under inert atmosphere to prevent unwanted side reactions
Major Products
Dihydropyridazine linkages: Formed from IEDDA reactions.
Triazole linkages: Formed from CuAAC reactions
Scientific Research Applications
Methyltetrazine-PEG5-Alkyne is extensively used in various scientific research fields:
Comparison with Similar Compounds
Similar Compounds
- Methyltetrazine-PEG4-Amine
- Biotin-PEG4-Methyltetrazine
- Methyltetrazine-PEG4-Maleimide
- Tetrazine-PEG5-NHS ester
- Methyltetrazine-PEG4-NHS ester
- Methyltetrazine-PEG4-azide
Uniqueness
Methyltetrazine-PEG5-Alkyne stands out due to its unique combination of a methyltetrazine moiety and an alkyne functional group, interconnected by a PEG5 linker. This structure provides excellent water solubility, biocompatibility, and the ability to form stable linkages with various functional groups. Its versatility in bioorthogonal click chemistry makes it a valuable tool in pharmaceutical research and development .
Properties
IUPAC Name |
3-methyl-6-[4-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-1,2,4,5-tetrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O5/c1-3-8-25-9-10-26-11-12-27-13-14-28-15-16-29-19-6-4-18(5-7-19)20-23-21-17(2)22-24-20/h1,4-7H,8-16H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKPIEOTVXLRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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